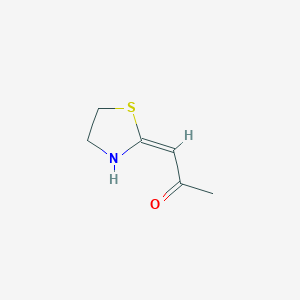
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) is an organic compound with the molecular formula C6H9NOS It is a thiazolidine derivative characterized by the presence of a ketone group at the 2-position of the propylidene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) typically involves the reaction of thiazolidine with an appropriate ketone under controlled conditions. One common method involves the condensation of thiazolidine with acetone in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of 2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazolidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may involve testing its effects on various cell lines or microorganisms.
Medicine: Explored for its potential therapeutic applications. Research may focus on its ability to interact with specific biological targets or pathways, leading to the development of new drugs.
Industry: Utilized in the production of specialty chemicals or materials. Its reactivity and functional groups make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone and thiazolidine moieties allows for interactions with nucleophilic or electrophilic sites within biological molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine: The parent compound, lacking the ketone group.
2-(2-oxopropylidene)thiazolidine: A structural isomer with different positioning of the ketone group.
Thiazolidinediones: A class of compounds with similar thiazolidine rings but different substituents, often used in medicinal chemistry.
Uniqueness
2-Propanone, 1-(2-thiazolidinylidene)-, (E)-(9CI) is unique due to the specific positioning of the ketone group, which imparts distinct chemical and biological properties. This structural feature allows for unique reactivity and interactions compared to other thiazolidine derivatives.
Eigenschaften
CAS-Nummer |
126979-03-1 |
|---|---|
Molekularformel |
C6H9NOS |
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
(1E)-1-(1,3-thiazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C6H9NOS/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+ |
InChI-Schlüssel |
YWTKURIRFABBEI-GQCTYLIASA-N |
SMILES |
CC(=O)C=C1NCCS1 |
Isomerische SMILES |
CC(=O)/C=C/1\NCCS1 |
Kanonische SMILES |
CC(=O)C=C1NCCS1 |
Synonyme |
2-Propanone, 1-(2-thiazolidinylidene)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















